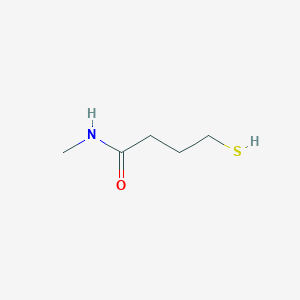

N-methyl-4-sulfanylbutanamide

Description

N-Methyl-4-sulfanylbutanamide (C₅H₁₁NOS) is a sulfur-containing organic compound characterized by a butanamide backbone modified with a methyl group at the nitrogen atom and a sulfanyl (-SH) group at the fourth carbon. This structural configuration confers unique physicochemical properties, including moderate polarity due to the amide and thiol functionalities. The compound’s reactivity is influenced by the nucleophilic sulfanyl group, which participates in disulfide bond formation, and the amide group, which contributes to hydrogen-bonding interactions.

Properties

IUPAC Name |

N-methyl-4-sulfanylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NOS/c1-6-5(7)3-2-4-8/h8H,2-4H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXUUHQMQWBEMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-4-sulfanylbutanamide typically involves the reaction of 4-sulfanylbutanoic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-sulfanylbutanoic acid+methylamine→this compound+water

The reaction is usually conducted in an inert atmosphere to prevent oxidation of the sulfanyl group. The temperature and pH are carefully controlled to optimize the yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: N-methyl-4-sulfanylbutanamide undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to form amines.

Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides can react with the sulfanyl group.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Alkylated derivatives of this compound.

Scientific Research Applications

N-methyl-4-sulfanylbutanamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe to study the function of sulfanyl groups in biological systems.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-4-sulfanylbutanamide involves its interaction with various molecular targets. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their function. The amide group can participate in hydrogen bonding, influencing the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

Key Observations :

- The sulfanyl group in this compound reduces water solubility compared to N-methylbutyramide, which lacks sulfur. This aligns with trends in hydrophobicity (LogP) .

- Substitution of the methyl group with ethyl (as in N-ethyl-4-sulfanylbutanamide) increases molecular weight and LogP, further reducing solubility.

Reactivity and Stability

- This compound : The thiol group undergoes oxidation to form disulfides under aerobic conditions. The amide group provides stability against hydrolysis at neutral pH.

- 4-Mercaptobutanamide : Lacks the methyl group on the nitrogen, increasing susceptibility to enzymatic deamination compared to its N-methylated counterpart.

- N-Methylbutyramide : Absence of sulfur eliminates redox reactivity, making it more chemically inert but less versatile in thiol-mediated applications.

Biological Activity

N-methyl-4-sulfanylbutanamide is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₃NOS |

| Molecular Weight | 145.23 g/mol |

| Boiling Point | 200 °C |

| Melting Point | 31 °C |

| CAS Number | [Not specified] |

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which can lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.

- Regulation of Cell Signaling : It may modulate signaling pathways involved in cell growth and survival, which is crucial in cancer therapy.

Inhibition Studies

A study focusing on the inhibition of urease, as a model for enzyme activity, demonstrated that derivatives of this compound exhibited significant inhibitory potential. The following table summarizes the IC50 values for various derivatives:

| Compound | IC50 (μM) |

|---|---|

| This compound | 0.0523 ± 0.0044 |

| Derivative A | 0.0542 ± 0.0211 |

| Derivative B | 0.0175 ± 0.0065 |

These results indicate that structural modifications can enhance the inhibitory activity against urease, suggesting a structure-activity relationship (SAR) that merits further investigation.

Case Studies

- Neuroprotective Effects : In a study examining neuroprotective agents, this compound demonstrated significant protective effects against oxidative stress in neuronal cell lines. The compound's ability to scavenge free radicals was highlighted as a potential mechanism for its neuroprotective properties.

- Anticancer Activity : Research involving human cancer cell lines indicated that this compound could induce apoptosis through the activation of caspase pathways. This finding suggests its potential application in cancer therapy.

- Anti-inflammatory Properties : Another study reported that the compound could reduce inflammatory markers in macrophages exposed to bacterial toxins, indicating its potential use in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.